molecular formula C21H27NO3S B3005484 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine CAS No. 1251631-78-3

4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine

Cat. No.: B3005484
CAS No.: 1251631-78-3
M. Wt: 373.51
InChI Key: PYBTUVXNKWIZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine is a synthetic organic compound characterized by its unique structural features, including a piperidine ring substituted with a benzyloxy methyl group and a sulfonyl group attached to a 2,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Methyl Group: This step often involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy methyl derivative.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the benzyloxy methyl piperidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-((Benzyloxy)methyl)-1-phenylpiperidine: Lacks the sulfonyl group, which may result in different binding properties and reactivity.

    1-((2,5-Dimethylphenyl)sulfonyl)piperidine: Lacks the benzyloxy methyl group, affecting its hydrophobic interactions and overall activity.

    4-((Methoxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine: The methoxy group may alter the compound’s electronic properties and reactivity compared to the benzyloxy group.

Uniqueness

The combination of the benzyloxy methyl group and the 2,5-dimethylphenyl sulfonyl group in 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine provides a unique set of properties that can be exploited for specific applications. Its structural features allow for versatile interactions with various targets, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-(phenylmethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-17-8-9-18(2)21(14-17)26(23,24)22-12-10-20(11-13-22)16-25-15-19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBTUVXNKWIZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.